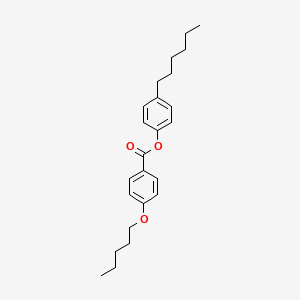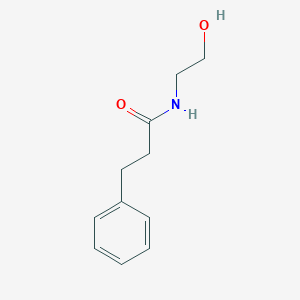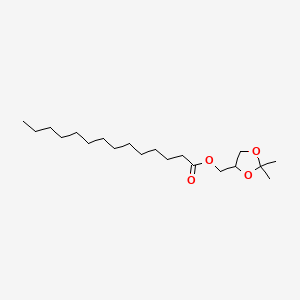![molecular formula C14H11ClO3S B14641296 Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- CAS No. 56096-53-8](/img/structure/B14641296.png)
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is an organic compound with the molecular formula C14H11ClO3S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a 4-chlorophenylthio group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-chlorothiophenol, and methoxybenzene.
Formation of Intermediate: The 4-chlorothiophenol is reacted with methoxybenzene under specific conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product, benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methoxy and chlorophenylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-[(4-chlorophenyl)thio]-: Similar structure but lacks the methoxy group.
Benzoic acid, 2-[(4-bromophenyl)thio]-5-methoxy-: Similar structure with a bromine atom instead of chlorine.
Benzoic acid, 2-[(4-methylphenyl)thio]-5-methoxy-: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is unique due to the presence of both the 4-chlorophenylthio and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56096-53-8 |
|---|---|
Formule moléculaire |
C14H11ClO3S |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-10-4-7-13(12(8-10)14(16)17)19-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
Clé InChI |
IZOZGSLBVUCUNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)





![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)





![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
